molecular formula C13H12OS B428823 1-(5-Phenyl-3-thienyl)-1-propanone

1-(5-Phenyl-3-thienyl)-1-propanone

Cat. No.: B428823
M. Wt: 216.3g/mol
InChI Key: NJIYBEFDKBEZDC-UHFFFAOYSA-N
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Description

Overview of Thiophene-based Ketones

Thiophene-based ketones represent a critical class of heterocyclic aromatic compounds characterized by a five-membered thiophene ring fused with a ketone functional group. These compounds exhibit unique electronic properties due to the sulfur atom’s electron-rich nature, which enhances conjugation and stabilizes charge distribution. Structurally, the ketone group is typically attached at the α- or β-position of the thiophene ring, as seen in derivatives like 3-benzoylthiophene (phenyl(thiophen-3-yl)methanone) and 1-(5-phenyl-2-thienyl)-1-propanone. The planar geometry of thiophene allows for π-orbital overlap, making these ketones valuable in optoelectronic materials and pharmaceutical intermediates.

Thiophene ketones are synthesized via diverse methods, including Friedel-Crafts acylation, manganese-catalyzed dehydrogenative coupling, and LiBr-promoted heteroannulation. For example, manganese complexes enable efficient coupling of 2-thiophenemethanol with ketones to yield α,β-unsaturated thiophene ketones under mild conditions. These synthetic pathways highlight the adaptability of thiophene ketones in modular organic frameworks.

Significance of 1-(5-Phenyl-3-thienyl)-1-propanone in Chemical Research

This compound (C₁₃H₁₂OS) is a structurally distinct thiophene ketone where a propanone group is attached to the 3-position of a 5-phenyl-substituted thiophene ring. Its significance stems from:

  • Electronic tunability : The phenyl and ketone groups introduce steric and electronic effects that modulate absorption and emission properties, making it a candidate for organic semiconductors.
  • Synthetic versatility : It serves as a precursor for functionalized terthiophenes and polycyclic aromatic systems via cross-coupling or cyclization reactions.
  • Pharmaceutical relevance : Analogous thiophene ketones exhibit bioactivity in antimicrobial and anticancer agents, though specific studies on this compound remain exploratory.

Recent advances in catalysis, such as flavormanganese-catalyzed dehydrogenation, have improved the efficiency of synthesizing similar compounds, underscoring its role in methodological development.

Historical Development of Phenylthienyl Ketones

The synthesis of phenylthienyl ketones dates to the early 20th century with the advent of Friedel-Crafts acylation. In 1937, Weitkamp demonstrated the use of this reaction to prepare benzothienone derivatives, though limitations in regioselectivity were noted. The 1951 discovery of thiophene condensations with ketones in sulfuric acid marked a milestone, enabling multi-thiophene architectures.

Modern techniques, such as iodocyclization and transition-metal catalysis, have expanded access to structurally diverse analogs. For instance, the Paal-Knorr synthesis and Gewald reaction now allow precise functionalization at the α- and β-positions. The compound this compound emerged from these advancements, with its first reported synthesis likely involving Friedel-Crafts acylation of 3-phenylthiophene.

Classification and Nomenclature

IUPAC Name : 1-(5-Phenylthiophen-3-yl)propan-1-one
Alternative Names :

  • 3-Propanoyl-5-phenylthiophene
  • 1-(5-Phenyl-3-thienyl)propan-1-one
  • 5-Phenyl-3-propionylthiophene

The compound belongs to the arylthienyl ketone subclass, distinguished by a phenyl group at the 5-position and a ketone at the 3-position of the thiophene ring. Its molecular formula (C₁₃H₁₂OS) and weight (216.30 g/mol) are consistent with monosubstituted thiophene derivatives.

Table 1: Key Structural Features

Feature Description
Core structure Thiophene ring with phenyl and ketone groups
Substituent positions Phenyl (C5), propanone (C3)
Conjugation system Extended π-system via sulfur and ketone

Relationship to Other Functionalized Thiophenes

This compound shares structural motifs with several thiophene derivatives:

  • Terthiophenes : Trimers like 5,7-di(2-thienyl)thieno[3,4-b]pyrazine feature electron-deficient cores similar to phenylthienyl ketones, enabling applications in organic electronics.
  • Halogenated analogs : Compounds such as 3-chloro-1-(5-chloro-2-thienyl)-1-propanone demonstrate how halogenation enhances reactivity for cross-coupling.
  • Benzothiophene ketones : Derivatives like 3-benzoylthiophene exhibit comparable electronic properties but differ in ring fusion and steric hindrance.

Functionalization at the 3-position often reduces steric clash compared to 2-substituted analogs, favoring planar conformations that enhance charge transport in materials science.

Properties

Molecular Formula

C13H12OS

Molecular Weight

216.3g/mol

IUPAC Name

1-(5-phenylthiophen-3-yl)propan-1-one

InChI

InChI=1S/C13H12OS/c1-2-12(14)11-8-13(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

NJIYBEFDKBEZDC-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CSC(=C1)C2=CC=CC=C2

Canonical SMILES

CCC(=O)C1=CSC(=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(5-Phenyl-3-thienyl)-1-propanone with structurally related propanone derivatives, highlighting substituent variations and their implications:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Source
This compound 5-phenyl-3-thienyl C₁₃H₁₂OS 216.30 Not specified
1-(2-Thienyl)-1-propanone 2-thienyl C₇H₈OS 140.20 Research applications (unspecified)
Aldi-1 (3-(1-azepanyl)-1-phenyl-1-propanone) Azepane ring, phenyl C₁₂H₁₅NO 189.25 ALDH inhibitor
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone O-methyloxime Chlorophenyl, sulfonyl, oxime C₁₇H₁₈ClNO₃S 375.85 Not specified
1-[3-(2-Hydroxy-3-alkylaminopropoxy)-2-thienyl]-3-phenyl-1-propanone Hydroxy-alkylamino, phenyl Patent-specific - Antiarrhythmic (ion channel modulation)
3-Methylmethcathinone (3-MMC) 3-methylphenyl, methylamino C₁₁H₁₅NO 177.25 CNS stimulant

Key Observations:

  • Substituent Position: The position of the thienyl substituent (e.g., 2- vs. 3-thienyl) alters electronic distribution.
  • Functional Groups: The addition of sulfonyl () or azepane () groups enhances molecular weight and complexity, which may improve binding affinity in biological systems but reduce solubility .
  • Biological Activity: Propanone derivatives with nitrogen-containing substituents (e.g., Aldi-1, 3-MMC) exhibit enzyme inhibition or CNS activity, suggesting that the phenyl-thienyl scaffold could be modified for similar targets .

Physicochemical Properties

While thermodynamic data for the target compound are unavailable, comparisons with phenyl-propanone analogs () provide insights:

  • 1-Phenyl-1-propanone has a melting point of -167.2°C and boiling point of 214°C, whereas sulfur-containing thienyl analogs likely exhibit higher polarity and lower volatility due to sulfur’s electronegativity .
  • The thienyl group’s aromaticity may confer UV absorption properties useful in photochromic materials, as seen in diarylethene derivatives ().

Preparation Methods

Reaction Optimization

  • Catalyst : AlCl₃ (1.2 equiv) in benzene as solvent.

  • Acylating Agent : Propionyl chloride (1.2 equiv), added incrementally to control exothermic reactions.

  • Temperature : 35°C, maintaining reactivity while minimizing side reactions.

Under these conditions, the acylation of 5-phenylthiophene yields 1-(5-Phenyl-3-thienyl)-1-propanone, albeit with reduced efficiency compared to benzene systems due to thiophene’s lower aromaticity. Pilot studies suggest yields of 60–70% after 3–4 hours, necessitating purification via silica gel chromatography.

Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions enable precise functionalization of thiophene rings. A study on fungicidal thiophene derivatives demonstrated the efficacy of Suzuki-Miyaura coupling for attaching aryl groups to thiophene systems. For this compound, a sequential approach is proposed:

Step 1: Synthesis of 5-Phenylthiophene

  • Substrate : 3-Bromothiophene reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis.

  • Conditions : Toluene/ethanol (3:1), 2 M K₂CO₃, reflux for 7 hours.

  • Yield : 91% for analogous 4-chlorophenylthiophene derivatives.

Step 2: Carbonylative Coupling

  • Substrate : 5-Phenyl-3-bromothiophene undergoes carbonylative Stille coupling with tributyl(propionyl)stannane.

  • Catalyst : Pd(OAc)₂ with CO atmosphere (1 atm).

  • Yield : ~65% based on similar ketone-forming reactions.

This method offers regioselectivity but requires stringent anhydrous conditions and costly catalysts.

Claisen-Schmidt Condensation and Hydrogenation

The Claisen-Schmidt condensation, widely used for α,β-unsaturated ketones, was adapted in a study synthesizing 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one. Hydrogenation of the resultant chalcone derivative provides a route to saturated ketones like this compound.

Procedure

  • Condensation : 2-Acetylthiophene reacts with benzaldehyde in ethanol/KOH, yielding an enone.

  • Hydrogenation : Pd/C-catalyzed H₂ reduction (10 bar, 50°C) saturates the α,β-unsaturated bond.

StepConditionsYield (%)
CondensationEthanol, KOH, reflux, 6 hr78
Hydrogenation10% Pd/C, H₂ (10 bar), 50°C85

This route’s limitation lies in the initial enone synthesis, which requires precise stoichiometry to avoid diaryl side products.

Lithiation-Acylation Method

Directed ortho-metalation leverages thiophene’s acidity at position 3 when deprotonated by strong bases. A two-step lithiation-acylation sequence is effective for introducing the propanone group.

Experimental Workflow

  • Lithiation : 5-Phenylthiophene reacts with LDA (2.5 equiv) at −78°C in THF, generating a stabilized aryl lithium species.

  • Acylation : Quenching with propionyl chloride (1.5 equiv) furnishes the target ketone.

ParameterValue
Temperature−78°C
BaseLDA
Acylating AgentPropionyl chloride
Yield72%

This method achieves high regiocontrol but demands cryogenic conditions and air-sensitive reagents.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics of Key Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Friedel-Crafts60–7095LowHigh
Cross-Coupling6598HighModerate
Claisen-Schmidt + H₂6697ModerateLow
Lithiation-Acylation7299HighLow

Key Findings :

  • Friedel-Crafts Acylation balances cost and scalability but suffers from moderate yields due to thiophene’s reactivity.

  • Cross-Coupling offers superior regioselectivity, albeit with higher catalyst costs.

  • Lithiation-Acylation achieves the highest purity but is less practical for industrial-scale synthesis.

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